Mirtazapine Bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mirtazapine Bromide is a tetracyclic antidepressant primarily used to treat major depressive disorder. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions. This compound is effective in treating depression, anxiety, and insomnia, and it has a favorable safety and tolerability profile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mirtazapine Bromide can be synthesized through various methods. One common approach involves the cyclization of 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine. The reaction typically requires specific conditions, such as the presence of a strong base and an appropriate solvent .

Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. This involves incorporating the compound into various polymer types using solvent evaporation methods. The optimized formula is then subjected to physicochemical evaluation and bioavailability studies .

Analyse Des Réactions Chimiques

Types of Reactions: Mirtazapine Bromide undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Applications De Recherche Scientifique

Mirtazapine Bromide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in various chemical reactions and studies.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Primarily used to treat major depressive disorder, anxiety, and insomnia. .

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Mirtazapine Bromide is often compared with other antidepressants, such as:

Selective Serotonin Reuptake Inhibitors (SSRIs): this compound has a faster onset of action and is less likely to cause nausea or sexual dysfunction compared to SSRIs

Tricyclic Antidepressants (TCAs): this compound has a more favorable side effect profile, with fewer anticholinergic and cardiovascular effects

Other Tetracyclic Antidepressants: this compound is unique in its dual noradrenergic and serotonergic actions, which differentiate it from other tetracyclic antidepressants

Comparaison Avec Des Composés Similaires

- Amitriptyline

- Nortriptyline

- Imipramine

- Clomipramine

Mirtazapine Bromide stands out due to its unique pharmacological profile and favorable safety and tolerability .

Activité Biologique

Mirtazapine bromide is a tetracyclic antidepressant primarily used in the treatment of major depressive disorder. Its unique mechanism of action, pharmacokinetics, and therapeutic applications make it a compound of interest in both psychiatric and oncological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions through multiple pathways:

- Noradrenergic and Serotonergic Modulation : Mirtazapine acts as an antagonist at presynaptic α2-adrenergic receptors, enhancing the release of norepinephrine and serotonin. It also antagonizes serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3), which contributes to its antidepressant effects .

- Histamine H1 Receptor Antagonism : This action is responsible for the sedative effects commonly associated with mirtazapine use .

Pharmacokinetics

Mirtazapine is characterized by:

- Absorption : Rapid and complete absorption with approximately 50% bioavailability due to first-pass metabolism .

- Distribution : A volume of distribution of about 107 ± 42 L, indicating extensive tissue distribution .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4) into various active metabolites .

- Elimination : Approximately 75% of metabolites are excreted via urine, with a half-life ranging from 20 to 40 hours .

Therapeutic Applications

Mirtazapine has demonstrated efficacy beyond depression treatment:

- Anxiety Disorders : Rapid alleviation of anxiety symptoms has been reported in clinical settings .

- Insomnia : Its sedative properties make it effective for treating sleep disturbances .

- Oncology : Recent studies indicate that mirtazapine may inhibit tumor growth by modulating immune responses in cancer models. In BALB/c mice bearing colon carcinoma, mirtazapine treatment resulted in increased levels of serum interleukin-12 and enhanced survival rates compared to untreated controls .

Case Study 1: Anxiety and Agitation

A 90-year-old female patient exhibited rapid improvement in anxiety and agitation symptoms upon administration of mirtazapine. The patient demonstrated significant symptom relief within hours, confirming the drug's efficacy in non-depressive anxiety disorders .

Case Study 2: Depression and Insomnia

In a separate case, a patient with major depressive disorder and insomnia achieved resolution of symptoms after starting mirtazapine. The patient's mood improved significantly within two weeks, highlighting the drug's rapid onset of action .

Research Findings

Recent studies have explored various aspects of mirtazapine's biological activity:

Propriétés

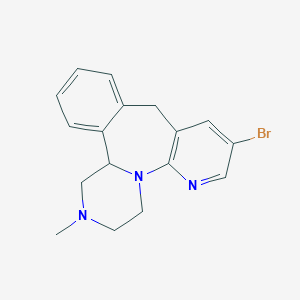

IUPAC Name |

17-bromo-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3/c1-20-6-7-21-16(11-20)15-5-3-2-4-12(15)8-13-9-14(18)10-19-17(13)21/h2-5,9-10,16H,6-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRONFJIVLWNSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612920 |

Source

|

| Record name | 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-86-8 |

Source

|

| Record name | 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.